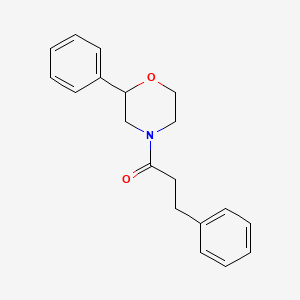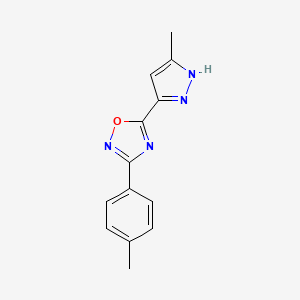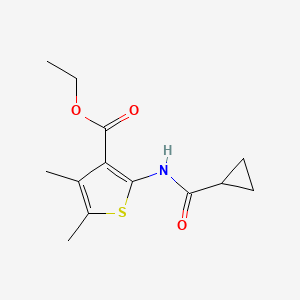
1-(azepan-1-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)ethan-1-one, commonly referred to as ABD, is a novel synthetic compound with a wide range of potential applications in the fields of scientific research, medicine, and biochemistry. ABD is a heterocyclic compound composed of a benzene ring with a nitrogen atom at the center and a benzodiazepine ring attached to the nitrogen atom. ABD has been found to be both stable and soluble in a variety of organic solvents, making it an ideal compound for use in scientific research.
作用機序
The mechanism of action of ABD is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine and is involved in many neurological processes. It is also believed that it may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABD are still being studied. However, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase and has been shown to have anti-inflammatory and anti-anxiety effects in animal models. It has also been found to have anti-cancer effects in some cell lines.
実験室実験の利点と制限
ABD has several advantages for use in laboratory experiments. It is a stable and soluble compound, making it an ideal compound for use in scientific research. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, ABD has some limitations for use in laboratory experiments. It is not yet fully understood how it works and its effects on the human body are still being studied.
将来の方向性
There are a number of potential future directions for research into ABD. These include further studies into its mechanism of action, its effects on the human body, and its potential applications in medicine and biochemistry. Additionally, further research could be conducted into its potential as an inhibitor of other enzymes and its potential as a therapeutic agent. Other potential future directions include exploring the use of ABD in drug delivery systems and its potential use as an anti-cancer agent.
合成法
ABD can be synthesized in a three-step process. The first step involves the reaction of 1-azepan-1-yl-2-chloroethane with 2-benzyl-1H-1,3-benzodiazole in the presence of a base, such as sodium hydroxide, to produce an intermediate compound. This intermediate compound is then reacted with ethyl bromide to form the desired product, ABD.
科学的研究の応用
ABD has been used in a wide range of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine and is involved in many neurological processes. It has also been used as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. ABD has also been used in studies of the effects of drugs on the central nervous system.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(2-benzylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(24-14-8-1-2-9-15-24)17-25-20-13-7-6-12-19(20)23-21(25)16-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISXFXAICAPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6418049.png)
![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)



![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)